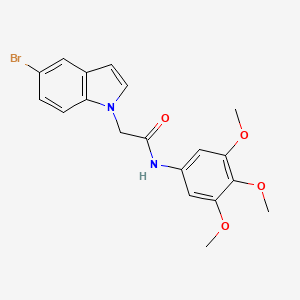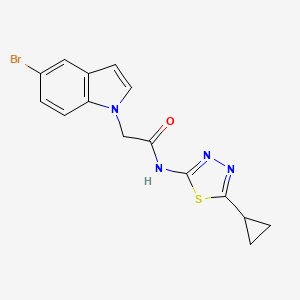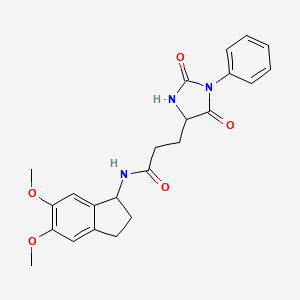![molecular formula C17H19N7O2 B11000399 N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-N~3~-pyrimidin-2-yl-beta-alaninamide](/img/structure/B11000399.png)
N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-N~3~-pyrimidin-2-yl-beta-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-N~3~-pyrimidin-2-yl-beta-alaninamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a pyrimidine ring, and a beta-alaninamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-N~3~-pyrimidin-2-yl-beta-alaninamide typically involves multiple steps, starting with the preparation of the triazole and pyrimidine intermediates. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and formic acid. The pyrimidine ring is often prepared via a condensation reaction between a beta-keto ester and a guanidine derivative. The final step involves coupling the triazole and pyrimidine intermediates with beta-alaninamide under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing the use of hazardous reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-N~3~-pyrimidin-2-yl-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The triazole and pyrimidine rings can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or sodium hydride (NaH) for nucleophilic substitution.
Major Products
Oxidation: Formyl or carboxyl derivatives.
Reduction: Hydrogenated triazole and pyrimidine derivatives.
Substitution: Various substituted aromatic compounds depending on the introduced functional groups.
Scientific Research Applications
N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-N~3~-pyrimidin-2-yl-beta-alaninamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-N~3~-pyrimidin-2-yl-beta-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrimidine rings can form hydrogen bonds and hydrophobic interactions with active sites, modulating the activity of the target molecules. This compound may also interfere with cellular pathways by inhibiting key enzymes or signaling proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-{3-[5-(methyl)-1H-1,2,4-triazol-3-yl]phenyl}-N~3~-pyrimidin-2-yl-beta-alaninamide
- **N-{3-[5-(ethoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-N~3~-pyrimidin-2-yl-beta-alaninamide
- **N-{3-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-N~3~-pyrimidin-2-yl-beta-alaninamide
Uniqueness
N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-N~3~-pyrimidin-2-yl-beta-alaninamide stands out due to the presence of the methoxymethyl group, which can influence its reactivity and interaction with biological targets. This unique functional group may enhance its solubility, stability, and binding affinity compared to similar compounds.
Properties
Molecular Formula |
C17H19N7O2 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]-3-(pyrimidin-2-ylamino)propanamide |
InChI |
InChI=1S/C17H19N7O2/c1-26-11-14-22-16(24-23-14)12-4-2-5-13(10-12)21-15(25)6-9-20-17-18-7-3-8-19-17/h2-5,7-8,10H,6,9,11H2,1H3,(H,21,25)(H,18,19,20)(H,22,23,24) |
InChI Key |
OZLZGXJHLWIBBS-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC(=NN1)C2=CC(=CC=C2)NC(=O)CCNC3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-fluoro-2-(1H-indol-5-ylcarbamoyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B11000321.png)
![3-(6-chloro-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B11000325.png)

![N-(3-chloro-4-fluorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B11000329.png)
![N-(1H-indol-6-yl)-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11000333.png)
![Ethyl 4-{4-[(4-carbamoylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzoate](/img/structure/B11000339.png)
![N-[2-(1H-benzimidazol-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B11000341.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11000343.png)


![N-(4-chlorophenyl)-2-{[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B11000362.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide](/img/structure/B11000366.png)
![2-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}phthalazin-1(2H)-one](/img/structure/B11000381.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B11000387.png)
